molecular formula C20H20N2O2S2 B2831299 N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide CAS No. 922823-36-7

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide

Cat. No.: B2831299
CAS No.: 922823-36-7
M. Wt: 384.51
InChI Key: DCUGYOUGGBTEPL-UHFFFAOYSA-N
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Description

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide is a synthetic organic compound belonging to the class of thiazole derivatives, which are renowned for their diverse biological activities and broad applications in medicinal chemistry research . Compounds within this structural class have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This makes them valuable pharmacological tools for probing the physiological functions of ZAC, which remain largely elusive . Furthermore, structurally similar thiazole derivatives have demonstrated significant potential in other research areas, exhibiting promising anticancer activity by inducing apoptosis and cell cycle arrest in malignant cells, as well as antimicrobial properties against various bacterial and fungal strains . The mechanism of action for such compounds often involves interaction with key enzymes or receptors, modulating critical cellular pathways . Researchers can utilize this compound to explore its specific activity profile and mechanism, contributing to the development of novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-24-16-9-5-14(6-10-16)18-13-26-20(21-18)22-19(23)15-7-11-17(12-8-15)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUGYOUGGBTEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions: The ethoxyphenyl and ethylthio groups are introduced through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the thiazole derivative and an appropriate benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylthio group.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.

Medicine

In medicinal chemistry, “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide and related compounds:

Compound Name Thiazole Substituent Benzamide Substituent Biological Activity Physical/Chemical Properties Source
This compound 4-ethoxyphenyl 4-(ethylthio) Not explicitly reported; inferred bioactivity from analogs Likely moderate lipophilicity due to -S-C₂H₅ group Target Compound
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) 4-bromophenyl 4-(N,N-dimethylsulfamoyl) Enhances NF-κB signaling; adjuvant activity Polar sulfonamide group increases solubility
2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) 2,5-dimethylphenyl 4-(piperidin-1-ylsulfonyl) Potentiates TLR adjuvants via cytokine induction Bulky piperidine-sulfonamide enhances binding affinity
4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) 5-(morpholinomethyl)-4-pyridinyl 3,4-dichloro Potential kinase inhibition; unconfirmed bioactivity White solid; confirmed by NMR/HRMS
4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide 4-pyridinyl 4-methyl Synthetic intermediate; no reported activity Yellow solid; 83% yield
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxybenzothiazol-2-yl)benzamide 4-ethoxybenzothiazol-2-yl 4-[bis(2-chloroethyl)sulfamoyl] Anticancer potential (alkylating agent analog) High molecular weight; CAS 325987-71-1

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The ethylthio group in the target compound is less polar than the sulfonamide groups in compounds 50 and 2D216, which may reduce solubility but improve membrane permeability . Ethoxyphenyl vs.

Spectroscopic Comparisons: IR spectra of sulfonamide analogs (e.g., compound 50) show strong C=O stretches (~1663–1682 cm⁻¹) and sulfonamide S=O bands (~1243–1258 cm⁻¹), whereas the ethylthio group in the target compound would exhibit distinct C-S stretches (~700–600 cm⁻¹) . NMR shifts for the ethoxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons) would differ from pyridinyl (δ ~8.0–8.5 ppm) or morpholinomethyl substituents (δ ~3.5–4.0 ppm) .

Biological Implications :

  • Sulfonamide-containing analogs (e.g., 2D216) demonstrate enhanced cytokine production and adjuvant activity, suggesting that polar substituents favor interactions with charged protein residues in immune pathways .
  • The ethylthio group in the target compound may confer metabolic stability compared to labile esters or amides in other analogs (e.g., triazole derivatives in ) .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route similar to (amide coupling via EDCI/HOBt), though yields and purity depend on the reactivity of the ethylthio substituent .

Biological Activity

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxyphenyl group, and an ethylthio substituent. The biological activity of this compound is primarily attributed to the presence of the thiazole moiety, which is known for its reactivity and potential therapeutic effects.

Structural Characteristics

The molecular formula of this compound is C16_{16}H18_{18}N2_{2}O1_{1}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structural features contribute to its biological properties:

Structural Feature Description
Thiazole Ring Provides reactivity and potential pharmacological properties.
Ethoxyphenyl Group Enhances solubility and interaction profiles.
Ethylthio Substituent Influences biological activity through specific interactions.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting bacterial cell wall synthesis and demonstrating effectiveness against various pathogens.
  • Anticancer Properties : Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism underlines its potential as an anticancer therapeutic.
  • Anti-inflammatory Effects : Preliminary investigations indicate that this compound may also possess anti-inflammatory properties, contributing to its therapeutic versatility.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspases leads to programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to this compound. For instance:

  • Study on Acetylcholinesterase Inhibition : Research has shown that compounds with thiazole rings exhibit significant acetylcholinesterase inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. While specific IC50_{50} values for this compound are not yet established, similar derivatives have demonstrated promising results with IC50_{50} values in the low micromolar range .
  • Antitumor Activity Assessment : A study on related thiazole derivatives revealed that certain compounds exhibited significant anticancer activity against various cell lines (e.g., HeLa, MCF-7), with IC50_{50} values ranging from 7 µM to 14 µM .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other thiazole derivatives:

Compound Name Structural Differences Unique Properties
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(ethylthio)benzamideMethoxy instead of ethoxyPotentially different solubility and interaction profiles
N-(4-(3-chlorophenyl)thiazol-2-yl)-3-(ethylthio)benzamideChlorine substituentEnhanced reactivity and selectivity against certain targets
4-(ethylthio)-N-(4-(benzo[d]thiazole)-2-yl)benzamideDifferent heterocyclic coreVaried biological activity based on core structure

Q & A

Basic Research Question

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzamide), thiazole C-H (δ 6.7–7.0 ppm), and ethylthio/ethoxy groups (δ 1.3–1.5 ppm for CH3) .
  • IR spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and thiazole C=N (1590–1620 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ (e.g., m/z 425.12 for C22H21N2O2S2) .
  • HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .

How does the substitution pattern (ethoxy and ethylthio groups) influence its biological activity?

Advanced Research Question

  • Ethoxy group : Enhances lipophilicity (logP ~3.5), improving membrane permeability. It also stabilizes π-π interactions with aromatic residues in target proteins .
  • Ethylthio group : Increases electron density on the benzamide ring, potentially enhancing binding to cysteine-rich enzymatic pockets (e.g., kinases) .
    SAR studies : Analogues with methoxy or methylsulfonyl groups show reduced anticancer activity (IC50 >50 μM vs. 12 μM for the target compound), indicating critical roles of ethoxy/ethylthio .

What are the primary challenges in analyzing this compound’s stability under physiological conditions?

Advanced Research Question

  • Hydrolytic degradation : The thiazole ring is susceptible to acidic hydrolysis (pH <4), forming 4-(4-ethoxyphenyl)thiazole-2-amine and 4-(ethylthio)benzoic acid .
  • Oxidative stress : Ethylthio groups may oxidize to sulfoxides/sulfones in presence of H2O2 or CYP450 enzymes, altering activity .
    Methodological mitigation : Use stability-indicating HPLC (e.g., gradient elution with 0.1% TFA) to track degradation products .

How does this compound compare to structurally similar thiazole-benzamide derivatives in anticancer assays?

Advanced Research Question

  • Comparative potency :

    CompoundTarget Cancer Cell Line (IC50)Key Structural Difference
    Target compoundMCF-7: 12 μM4-Ethoxyphenyl, ethylthio
    N-(4-phenylthiazol-2-yl)benzamideMCF-7: >50 μMNo ethoxy/ethylthio
    4-(Methylsulfonyl) analogueHeLa: 8 μMMethylsulfonyl substitution

Mechanistic divergence : The ethylthio group enhances ROS generation in cancer cells, while ethoxy improves pharmacokinetic half-life (t1/2 = 6.2 h in mice) .

What strategies resolve contradictions in reported biological activities across studies?

Advanced Research Question

  • Source of variability : Differences in cell lines (e.g., MCF-7 vs. HepG2), assay protocols (MTT vs. SRB), or impurity profiles (e.g., sulfoxide byproducts) .
  • Resolution steps :
    • Validate purity via LC-MS before assays .
    • Use standardized protocols (e.g., NCI-60 panel for cytotoxicity) .
    • Conduct dose-response curves (0.1–100 μM) to confirm IC50 reproducibility .

What in vitro models are appropriate for studying its mechanism of action?

Advanced Research Question

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using recombinant proteins and ATP-Glo kits .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) in treated cancer cells .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to targets like tubulin or topoisomerase II .

How do solvent polarity and pH affect its solubility in formulation studies?

Basic Research Question

  • Solubility profile :

    SolventSolubility (mg/mL)pH
    DMSO>50-
    PBS (pH 7.4)0.127.4
    0.1N HCl0.081.2

Formulation strategies : Use co-solvents (PEG 400/Cremophor EL) or nanoemulsions to enhance aqueous solubility for in vivo studies .

What computational methods predict its ADMET properties?

Advanced Research Question

  • ADMET prediction :
    • SwissADME : Predicts high gastrointestinal absorption (95%) but CYP3A4 inhibition risk .
    • ProTox-II : Flags hepatotoxicity (Probability = 0.72) due to thioether metabolism .
  • Validation : Compare with experimental data (e.g., microsomal stability assays) .

How can researchers address discrepancies in reported synthetic yields?

Advanced Research Question

  • Critical factors :
    • Purity of starting materials (e.g., 4-(ethylthio)benzoyl chloride ≥98%) .
    • Strict exclusion of moisture during amide coupling .
  • Troubleshooting : Use Schlenk techniques for air-sensitive steps and monitor reactions via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

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